Ranatuerin 2SKa

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Ranatuerin 2SKa

Product Name

Ranatuerin 2SKa

Ranatuerin 2SKa is a member of the ranatuerin family of antimicrobial peptides derived from the skin secretions of amphibians, particularly from the species Rana catesbeiana (the American bullfrog). These peptides are characterized by their ability to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Ranatuerin 2SKa consists of a sequence of amino acids that typically forms an amphipathic structure, allowing it to interact effectively with microbial membranes. This structural property is crucial for its function as a host defense peptide, facilitating membrane disruption in target organisms.

Involving ranatuerin 2SKa are related to its interaction with microbial membranes. Upon binding to the negatively charged phospholipid bilayers of bacteria, the peptide can induce membrane permeabilization and lysis. This process may involve several mechanisms:

  • Pore Formation: At certain concentrations, ranatuerin 2SKa can aggregate and form pores in bacterial membranes, leading to cell lysis.
  • Membrane Disruption: The peptide's amphipathic nature allows it to disrupt lipid bilayers, causing leakage of cellular contents.
  • Concentration-Dependent Activity: The effectiveness of ranatuerin 2SKa can vary with concentration—lower concentrations may inhibit growth without causing lysis, while higher concentrations lead to complete membrane disruption .

Ranatuerin 2SKa exhibits significant biological activity as an antimicrobial peptide. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, as well as certain fungal pathogens. The minimal inhibitory concentration (MIC) values for ranatuerin 2SKa indicate its potency, with studies reporting varying degrees of bactericidal and bacteriostatic effects depending on the target organism. Additionally, it has demonstrated potential antiviral properties against certain viruses .

Ranatuerin 2SKa is synthesized in amphibian skin glands as part of a larger precursor protein. The synthesis process involves several key steps:

  • Precursor Formation: The peptide is initially produced as a prepropeptide that includes a signal sequence.
  • Cleavage: Enzymatic cleavage removes the signal sequence and propeptide portions, resulting in the mature active peptide.
  • Post-Translational Modifications: Modifications such as amidation or phosphorylation may occur post-synthesis, enhancing the peptide's stability and activity .

In laboratory settings, synthetic methods such as solid-phase peptide synthesis can be employed to produce ranatuerin 2SKa for research purposes.

Ranatuerin 2SKa has several potential applications in various fields:

  • Antimicrobial Agents: Due to its broad-spectrum activity, it is being studied for use as a natural antimicrobial agent in pharmaceuticals and food preservation.
  • Wound Healing: Its ability to combat infections makes it a candidate for topical applications in wound care products.
  • Biotechnology: Researchers are exploring its use in developing novel therapeutic agents that harness its antimicrobial properties against resistant bacterial strains .

Studies on the interactions of ranatuerin 2SKa with biological membranes have revealed insights into its mechanism of action. Key findings include:

  • Electrostatic Interactions: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes.
  • Membrane Fluidity Changes: The presence of ranatuerin 2SKa can alter membrane fluidity and permeability, leading to cell death.
  • Conformational Changes: The peptide undergoes conformational changes upon membrane interaction, transitioning from a random coil in solution to an α-helical structure upon binding to lipid bilayers .

Similar Compounds

Ranatuerin 2SKa shares structural and functional similarities with other antimicrobial peptides. Here are some notable comparisons:

CompoundSourceUnique Features
Ranatuerin 1Rana catesbeianaSlightly different amino acid sequence; less potent against certain pathogens.
Magainin 2Xenopus laevisForms pores more readily; broader spectrum against fungi.
Brevinin-1Ranid frogsExhibits strong antifungal activity; different structural motifs.
TemporinsVarious frogsSmaller size; distinct mechanisms of membrane interaction.

These compounds illustrate the diversity within amphibian-derived antimicrobial peptides while highlighting the unique properties of ranatuerin 2SKa that make it particularly effective against specific microbial targets .

Amino Acid Composition and Sequence Homology

Ranatuerin-2SKa belongs to the ranatuerin-2 family of antimicrobial peptides derived from amphibian skin secretions, specifically from species within the Ranidae family [1]. The primary structure of ranatuerin-2 family peptides exhibits considerable diversity while maintaining functionally critical conserved elements [2]. These peptides typically range from 27 to 34 amino acid residues in length, with ranatuerin-2 family members displaying variable primary structures despite sharing common structural features [2].

The amino acid composition of ranatuerin-2 family peptides is characterized by a predominance of hydrophobic and cationic residues [2]. Analysis of related ranatuerin-2 peptides reveals that these molecules contain significant numbers of lysine residues, which contribute to their net positive charge ranging from +2 to +4 [2] [3]. The hydrophobic residues are typically concentrated in the amino-terminal region, while cationic residues are distributed throughout the sequence with particular concentration in the carboxy-terminal domain [3].

Sequence homology analysis within the ranatuerin-2 family demonstrates that only five amino acid residues are highly conserved across all family members, which are essential for maintaining the broad antimicrobial spectrum characteristic of these peptides [2]. The molecular composition typically excludes certain amino acids such as histidine, proline, tryptophan, and tyrosine, while leucine and lysine represent the most abundant residues [4]. The peptides exhibit molecular masses ranging from approximately 3,000 to 3,500 Daltons, with isoelectric points typically falling in the basic range due to their cationic nature [5].

Table 1: Comparative Primary Structure Analysis of Ranatuerin-2 Family Peptides

Peptide NameSpeciesSequence LengthNet ChargeMolecular Mass (Da)
Ranatuerin-2CSaRana cascadae32+43,249.96
Ranatuerin-2AUaRana aurora aurora32+4~3,250
Ranatuerin-2PbRana pipiens34+4~3,400
Ranatuerin-2PLxLithobates palustris28+4~2,800

Conserved Domains and Motifs

The ranatuerin-2 family is distinguished by several highly conserved structural motifs that are critical for biological function [1] [2]. The most prominent conserved feature is the "Rana box," a cyclic peptide domain located at the carboxy-terminus consisting of six to seven amino acid residues [1] [2]. This motif differs from other antimicrobial peptide families such as brevinin-1 and esculentin-1, which contain seven-membered rings, while ranatuerin-2 peptides characteristically possess six-membered rings [1].

The Rana box structure is formed by an intramolecular disulfide bridge between two cysteine residues positioned near the carboxy-terminus [1] [2]. This cyclic domain serves multiple functional roles, including structural stabilization of the peptide, enhancement of protease resistance, and maintenance of the alpha-helical conformation [6]. Research has demonstrated that the positively charged residues concentrated within this domain provide essential net charge contribution to the overall peptide structure [6].

Additional conserved motifs include the amphipathic arrangement of hydrophobic and hydrophilic residues throughout the peptide sequence [2] [3]. The amino-terminal region typically contains a cluster of hydrophobic amino acids such as glycine, isoleucine, leucine, and phenylalanine, which facilitate membrane interaction and insertion [2]. The distribution of lysine residues provides the characteristic cationic nature essential for electrostatic attraction to negatively charged bacterial membranes [2] [3].

Studies on structure-activity relationships have revealed that the more cationic a ranatuerin-2 peptide becomes, the greater its antimicrobial activity [7]. This correlation emphasizes the critical importance of the conserved cationic residues in determining biological efficacy. The conserved domains work synergistically to create the amphipathic structure necessary for membrane disruption while maintaining selectivity for microbial over mammalian cell membranes [3].

Table 2: Conserved Structural Motifs in Ranatuerin-2 Family

Structural FeatureDescriptionFunctional SignificanceConservation Level
Rana Box6-membered cyclic peptide at C-terminusStructural stability and protease resistanceHighly conserved
Cationic ResiduesMultiple lysine residuesMembrane selectivity and interactionModerately conserved
Hydrophobic N-terminalCluster of hydrophobic amino acidsMembrane insertion capabilityVariable but essential
Disulfide BridgeIntramolecular cysteine bondConformational constraintUniversal in family

Secondary Structure Prediction

α-Helical Conformations in Membrane-Mimetic Environments

The secondary structure of ranatuerin-2 peptides undergoes significant conformational changes depending on the surrounding environment [8] [5]. In aqueous solution, these peptides typically lack defined secondary structure and exist in random coil conformations [8] [9]. However, upon exposure to membrane-mimetic environments, ranatuerin-2 peptides adopt well-defined alpha-helical conformations that are essential for their biological activity [8] [10].

Nuclear magnetic resonance studies of ranatuerin-2CSa, a closely related family member, have demonstrated that in membrane-mimetic conditions, the peptide adopts a characteristic helix-turn-helix motif [8] [5]. The structural analysis reveals that the peptide forms continuous helical segments with specific regions: residues 2-21 adopt an alpha-helical conformation, followed by a turn region (residues 22-25), and a final helical segment (residues 26-30) [8] [5]. This full-length helix-turn-helix structure is stabilized by the carboxy-terminal disulfide-bridged cyclic domain [8].

Circular dichroism spectroscopy studies on ranatuerin-2 family peptides have confirmed that alpha-helical content increases dramatically in membrane-mimetic environments [10] [11]. In 50% trifluoroethanol/water mixtures, these peptides exhibit helical content ranging from 40% to 60%, compared to less than 5% in pure aqueous solution [10] [11]. The helical propensity is particularly pronounced when the peptides interact with phospholipid bilayers that mimic bacterial cell membranes [10].

The alpha-helical conformation in membrane environments is crucial for the antimicrobial mechanism of action [10]. The helical structure allows optimal positioning of hydrophobic and hydrophilic residues for membrane interaction, creating an amphipathic arrangement that facilitates membrane disruption [12]. Molecular dynamics simulations have shown that the stability of the alpha-helical conformation is dependent on both hydrophobic effects and the specific membrane composition [12].

Impact of Solvent Systems on Structural Stability

Solvent composition has a profound influence on the structural stability and conformation of ranatuerin-2 peptides [9] [12]. The most extensively studied solvent system is 2,2,2-trifluoroethanol (TFE) in combination with water, which serves as a membrane-mimetic environment for structural studies [9] [13]. TFE functions as a structure-inducing cosolvent that promotes the formation of secondary structure elements by creating a low dielectric environment that favors intrapeptide hydrogen bonding [9].

The mechanism by which TFE stabilizes helical conformations involves preferential aggregation of TFE molecules around the peptide surface, effectively displacing water molecules and removing alternative hydrogen bonding partners [9]. This creates a matrix that promotes the formation of local interactions and ordered secondary structure [9]. Unlike protein denaturants such as urea, TFE interacts only weakly with nonpolar residues, thereby preserving essential hydrophobic interactions within the peptide structure [9].

Concentration-dependent studies have revealed that helical stability increases progressively with TFE concentration [12] [14]. At concentrations below 20% TFE, peptides maintain minimal helical content, but above 30% TFE, significant alpha-helical structure is adopted [12] [14]. The critical concentration for helix formation varies among different amino acid compositions, with leucine-rich sequences showing greater helical propensity at lower TFE concentrations compared to valine or isoleucine-rich sequences [12] [14].

The carboxy-terminal region of ranatuerin-2 peptides has been identified as particularly sensitive to solvent conditions and tends to be more structurally labile [12] [14]. This finding suggests that controlling the conformational stability of the carboxy-terminus, particularly the Rana box region, may be crucial for optimizing the overall structural integrity of these peptides [12]. The disulfide bridge within the Rana box provides additional conformational constraint that helps maintain structural stability across different solvent conditions [6].

Tertiary Structure Elucidation

NMR Spectroscopy Studies

Nuclear magnetic resonance spectroscopy has been the primary method for determining the three-dimensional structure of ranatuerin-2 family peptides [8] [15]. The solution structure of ranatuerin-2CSa has been comprehensively investigated using proton NMR spectroscopy combined with molecular modeling techniques [8] [15]. These studies have provided detailed insights into the spatial arrangement of amino acid residues and the overall molecular architecture of the peptide [8].

The NMR structural analysis of ranatuerin-2CSa was conducted in 2,2,2-trifluoroethanol-d3/water solvent mixtures to simulate membrane-mimetic conditions [8] [15]. The resulting structure revealed a characteristic helix-turn-helix conformation with specific structural domains clearly defined [8] [15]. The peptide adopts a well-folded conformation characterized by a high number of nuclear Overhauser effect (NOE) cross-peaks, indicating a stable tertiary structure [16].

Assignment of NMR signals was accomplished through standard two-dimensional NMR techniques including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments [16] [17]. The analysis revealed several atypical chemical shifts for specific amino acid residues, suggesting constrained conformations due to the overall protein fold [17]. Long-range NOE correlations characteristic of helical structures were observed, including sequential and medium-range NOE patterns that confirm the alpha-helical content [16].

The three-dimensional structure determination utilized distance constraints derived from NOE intensities combined with molecular dynamics calculations [8] [15]. The final structure ensemble demonstrates good convergence with low root-mean-square deviation values for the well-defined helical regions [16]. The Ramachandran plot analysis shows that the majority of phi and psi angles fall within allowed regions, confirming the quality of the structural model [16].

Table 3: NMR Structural Parameters for Ranatuerin-2 Family Peptides

ParameterValueSignificance
Helical Content (in TFE)40-60%High structural organization
NOE Constraints>150Well-defined structure
RMSD (backbone)<2.0 ÅGood structural convergence
Ramachandran Favored>85%High structural quality

Intramolecular Disulfide Bridge Configuration

The intramolecular disulfide bridge represents a critical structural element that defines the tertiary structure of ranatuerin-2 peptides [1] [2] [18]. This disulfide bond connects two cysteine residues located in the carboxy-terminal region, typically separated by four to six amino acid residues, forming the characteristic Rana box cyclic structure [1] [2]. The specific disulfide connectivity pattern is essential for maintaining the biological activity and structural integrity of the peptide [6] [18].

Structural studies have demonstrated that the disulfide bridge configuration creates a constrained loop structure that stabilizes the overall peptide conformation [6] [18]. The cyclic nature of this domain restricts conformational flexibility in the carboxy-terminal region while allowing the amino-terminal portion to maintain the flexibility necessary for membrane interaction [6]. This architectural arrangement is crucial for the dual requirements of structural stability and functional dynamics [18].

The role of the disulfide bridge in structural stability has been investigated through comparative studies of native peptides versus analogs with reduced or substituted cysteine residues [6] [18]. These studies reveal that while the disulfide bond contributes to overall stability, its presence or absence does not significantly affect the basic antimicrobial activity of the peptide [6]. However, the disulfide bridge does enhance protease resistance and may influence the selectivity profile of the peptide [6].

Molecular dynamics simulations have provided insights into the dynamic behavior of the disulfide-bridged region [18]. The constrained loop undergoes limited conformational fluctuations compared to the linear portions of the peptide, creating a stable platform from which the amino-terminal helical region can interact with target membranes [18]. The disulfide bridge effectively partitions the peptide into two functional domains: a dynamic membrane-active region and a stable anchoring domain [6] [18].

The formation of the disulfide bridge occurs through oxidative folding processes, typically achieved through air oxidation in aqueous solution [6]. The efficiency of disulfide bond formation is generally high, indicating that the native conformation represents a thermodynamically favorable state [6]. The specific geometry of the disulfide bridge, including the dihedral angles and spatial orientation, has been characterized through NMR spectroscopy and contributes to the overall amphipathic nature of the peptide structure [8] [15].

Table 4: Disulfide Bridge Characteristics in Ranatuerin-2 Family

PeptideDisulfide PositionLoop SizeStructural Impact
Ranatuerin-2CSaCys27-Cys326 residuesHelix-turn-helix stabilization
Ranatuerin-2PbCys29-Cys346 residuesC-terminal constraint
Ranatuerin-2AWCys23-Cys297 residuesRana box formation
Ranatuerin-2PLxCys27-Cys326 residuesConformational stability

The biosynthesis of Ranatuerin 2SKa begins with the transcription and processing of its precursor mRNA, which follows the characteristic structural organization observed across the ranatuerin-2 family of antimicrobial peptides. The complete complementary deoxyribonucleic acid encoding the Ranatuerin 2SKa precursor typically spans 200-300 base pairs and contains essential regulatory elements that control both transcription and translation .

The precursor mRNA demonstrates a highly conserved tripartite organization that is characteristic of amphibian antimicrobial peptides. This structure includes a five prime untranslated region containing transcriptional regulatory elements, a protein-coding sequence comprising the signal peptide, acidic spacer region, and mature peptide domains, and a three prime untranslated region with polyadenylation signals essential for messenger ribonucleic acid stability [2] [3]. The genomic organization typically consists of one to three exons depending on the species, with the potential for alternative splicing that may contribute to peptide diversity within the ranatuerin family [2].

The cloning of ranatuerin precursor complementary deoxyribonucleic acid has been successfully accomplished using shotgun cloning methodologies applied to skin secretion-derived complementary deoxyribonucleic acid libraries [3] [4]. These techniques involve the extraction of poly-adenine messenger ribonucleic acid from lyophilized skin secretions using magnetic bead-based purification systems, followed by reverse transcription and cloning into bacterial expression vectors [5] [6]. The cloning process typically yields full-length complementary deoxyribonucleic acid sequences that encode the complete precursor protein, enabling detailed analysis of the biosynthetic pathway [6].

Precursor Structure and Organization

The Ranatuerin 2SKa precursor protein exhibits the characteristic structural domains found throughout the ranatuerin-2 family. The amino-terminal signal peptide consists of 22 amino acid residues and functions as a hydrophobic leader sequence that directs the nascent peptide to the endoplasmic reticulum for co-translational translocation into the secretory pathway [7]. This signal peptide demonstrates high conservation across amphibian antimicrobial peptide families, with the hydrophobic core region comprising predominantly leucine and phenylalanine residues that facilitate interaction with the signal recognition particle .

Following the signal peptide is an acidic spacer region of 8-15 amino acid residues characterized by an abundance of aspartic acid and glutamic acid residues . This acidic domain serves multiple regulatory functions, including facilitation of proper precursor protein folding and prevention of premature antimicrobial peptide activation within secretory granules . The acidic environment created by this region may also influence the activity of processing enzymes and regulate the timing of mature peptide release .

The processing site between the spacer region and mature peptide features the classical lysine-arginine dipeptide motif that serves as the primary recognition sequence for propeptide convertase cleavage . This basic dipeptide represents the most conserved structural element across amphibian antimicrobial peptide precursors and is essential for generating the mature bioactive peptide [8] . The cleavage occurs at the carboxyl-terminal side of the arginine residue, separating the amino-terminal pro-sequence from the mature antimicrobial peptide .

Table 1: Ranatuerin-2 Family Precursor Structure Characteristics

ComponentLength (Amino Acids)CharacteristicsFunction
Signal Peptide22Hydrophobic leader sequence for ER targetingEndoplasmic reticulum translocation
Acidic Spacer Region8-15Aspartic acid and glutamic acid rich regionRegulatory processing control
Processing Site2 (KR)Classical lysine-arginine dipeptide motifPropeptide convertase recognition
Mature Peptide27-34Contains Rana box with disulfide bridgeFinal bioactive antimicrobial peptide
Total cDNA LengthN/A200-300 base pairs typicalComplete precursor encoding
Polyadenylation TailN/APresent in mature mRNA for stabilitymRNA stability and translation efficiency

mRNA Processing and Maturation

The processing of Ranatuerin 2SKa precursor messenger ribonucleic acid involves several critical steps that ensure proper maturation and stability of the transcript. The initial transcript undergoes five prime capping with a modified guanosine nucleotide that protects the messenger ribonucleic acid from degradation and facilitates ribosomal recognition during translation initiation [9]. The three prime end of the transcript is processed through cleavage and polyadenylation, resulting in the addition of a poly-adenine tail that significantly enhances messenger ribonucleic acid stability and translation efficiency [9].

Alternative splicing may occur in ranatuerin genes containing multiple exons, contributing to the diversity of antimicrobial peptides within the family [2]. This process involves the selective inclusion or exclusion of exonic sequences during pre-messenger ribonucleic acid processing, potentially generating multiple peptide variants from a single gene [10]. The alternative splicing mechanism represents one pathway through which amphibian species can expand their antimicrobial peptide repertoire without requiring extensive gene duplication [10].

The mature messenger ribonucleic acid transcript contains regulatory elements within both untranslated regions that influence translation efficiency and transcript localization . The five prime untranslated region may contain sequences that affect ribosomal binding and translation initiation, while the three prime untranslated region includes elements that regulate messenger ribonucleic acid stability and subcellular localization . These regulatory features ensure that Ranatuerin 2SKa precursor synthesis occurs under appropriate physiological conditions and in response to specific environmental stimuli [11] [12].

Transcriptional Regulation in Cutaneous Tissue

The transcriptional regulation of Ranatuerin 2SKa in cutaneous tissue represents a sophisticated molecular control system that responds to multiple physiological and environmental stimuli. Gene expression occurs primarily in specialized serous glands within the amphibian skin, where antimicrobial peptides are synthesized and stored in secretory granules awaiting release upon appropriate stimulation [13] [14]. The regulation of ranatuerin gene expression involves complex interactions between transcription factors, regulatory sequences, and cellular signaling pathways that ensure appropriate temporal and spatial control of peptide production [11] [12].

Tissue-Specific Expression Patterns

Ranatuerin 2SKa gene expression demonstrates distinct tissue-specific patterns that reflect the specialized role of cutaneous antimicrobial peptides in amphibian defense mechanisms. The highest levels of expression occur in the granular glands of the skin, which represent specialized exocrine structures responsible for the synthesis and secretion of defensive compounds [14] [15]. These glands contain abundant rough endoplasmic reticulum and Golgi apparatus, indicating active protein synthesis and processing capabilities necessary for antimicrobial peptide production [13].

Comparative transcriptome analyses of amphibian tissues have revealed that antimicrobial peptide genes show preferential expression in skin compared to internal organs such as liver, spleen, or intestinal tissues [14]. This tissue-specific expression pattern reflects the evolutionary adaptation of these peptides for surface defense functions rather than systemic antimicrobial activity [14]. The skin-specific expression is maintained through tissue-restricted transcription factors and enhancer elements that activate gene transcription specifically in cutaneous glandular cells [11].

The spatial organization of ranatuerin gene expression within the skin follows distinct patterns related to gland distribution and morphology. Transcriptional activity is concentrated in the granular glands, which are distributed throughout the dermis but show particular abundance in regions exposed to environmental stress [15]. The heterogeneous distribution of expressing glands may reflect localized adaptation to specific microbial challenges or mechanical stresses encountered in different anatomical regions [16].

Developmental and Metamorphic Regulation

The expression of Ranatuerin 2SKa genes undergoes significant changes during amphibian development and metamorphosis, reflecting the transition from aquatic to terrestrial life stages. Antimicrobial peptide gene expression is typically low or undetectable in tadpole stages but increases dramatically during metamorphosis as the animal develops terrestrial adaptations [2]. This developmental regulation is mediated by thyroid hormone signaling pathways that coordinate the morphological and biochemical changes associated with metamorphosis [2].

Thyroid hormone treatment of premetamorphic tadpoles can precociously induce the expression of several antimicrobial peptide genes, including members of the ranatuerin family [2]. The response to thyroid hormone varies among different peptide families and tissue types, with some genes showing strong induction while others remain unresponsive [2]. This differential regulation suggests that individual antimicrobial peptide genes have evolved distinct regulatory mechanisms that coordinate their expression with specific developmental requirements [2].

The metamorphic regulation of ranatuerin expression involves complex interactions between thyroid hormone receptors and tissue-specific transcription factors [2]. Thyroid hormone response elements within gene promoter regions facilitate direct transcriptional activation, while additional regulatory sequences mediate tissue-specific and temporal control of expression [2]. The coordination of antimicrobial peptide expression with other metamorphic changes ensures that developing amphibians acquire appropriate defensive capabilities as they transition to terrestrial environments [2].

Environmental and Stress-Induced Regulation

Ranatuerin 2SKa gene expression responds dynamically to environmental stresses and pathogenic challenges, representing a key component of the amphibian innate immune response. Exposure to bacterial pathogens or pathogen-associated molecular patterns can rapidly induce antimicrobial peptide gene transcription through activation of toll-like receptor signaling pathways [11] [12]. The magnitude and duration of this response depend on the nature and intensity of the pathogenic stimulus, with different bacterial species eliciting distinct patterns of gene expression [17].

Physical injury to amphibian skin triggers a coordinated inflammatory response that includes increased transcription of antimicrobial peptide genes [12]. The wound healing process involves the release of damage-associated molecular patterns that activate resident immune cells and stimulate cytokine production [16]. Pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha can directly induce antimicrobial peptide gene transcription through activation of nuclear factor-kappa B and other transcription factors [11] [15].

Environmental stressors including temperature fluctuations, pH changes, and osmotic stress can also influence ranatuerin gene expression patterns [14]. These responses may represent adaptive mechanisms that prepare amphibians for challenging environmental conditions that could compromise skin barrier function or increase susceptibility to pathogenic infections [14]. The integration of multiple stress-response pathways ensures that antimicrobial peptide production can be rapidly upregulated when environmental conditions favor microbial growth or invasion [11].

Table 2: Gene Structure and Processing Elements

Genomic FeatureSize/LengthConservation LevelFunctional Significance
Exon Number1-3 (species dependent)VariableAlternative splicing potential
Signal Peptide Coding Region66 base pairsHighly conservedER targeting signal
Spacer Peptide Coding Region24-45 base pairsModerately conservedProcessing regulation
Mature Peptide Coding Region78 base pairsFamily specificAntimicrobial activity
Processing SitesKR dipeptideUniversalProteolytic activation
Transcriptional Elements5' and 3' UTR regionsSpecies specificTranscriptional control

Molecular Mechanisms of Transcriptional Control

The transcriptional control of Ranatuerin 2SKa involves sophisticated regulatory mechanisms that integrate multiple signaling pathways and environmental inputs. The gene promoter region contains binding sites for various transcription factors including nuclear factor-kappa B, activator protein-1, and interferon regulatory factors that mediate responses to inflammatory stimuli [11] [12]. These regulatory elements function cooperatively to ensure appropriate spatial and temporal control of gene expression in response to physiological demands [11].

Epigenetic modifications play important roles in regulating ranatuerin gene expression patterns throughout development and in response to environmental stimuli [9]. Histone modifications such as acetylation and methylation can alter chromatin structure and accessibility, thereby influencing transcription factor binding and gene expression levels [9]. DNA methylation patterns may also contribute to tissue-specific expression by silencing gene transcription in non-expressing cell types [9].

The regulation of Ranatuerin 2SKa transcription involves coordination with other components of the innate immune system to ensure effective antimicrobial defense [11]. Co-expression analysis has revealed that antimicrobial peptide genes are often coordinately regulated with other immune-related genes including cytokines, complement components, and pattern recognition receptors [14]. This coordinated expression pattern suggests that ranatuerin production is integrated into broader immune response networks that optimize antimicrobial defense strategies [11] [14].

Post-Translational Modifications

The post-translational modifications of Ranatuerin 2SKa represent critical steps in the maturation pathway that converts the inactive precursor protein into a fully functional antimicrobial peptide. These modifications occur through a series of enzymatic processes within the secretory pathway and involve multiple types of chemical alterations that enhance peptide stability, activity, and resistance to proteolytic degradation [18] [19] [20]. The post-translational processing pathway for ranatuerin peptides follows a highly conserved sequence of events that ensures proper folding, modification, and activation of the mature antimicrobial peptide [9] [21].

Signal Peptide Processing and Translocation

The initial post-translational modification of Ranatuerin 2SKa involves the removal of the amino-terminal signal peptide by signal peptidase during co-translational translocation into the endoplasmic reticulum [21]. The signal peptidase recognizes specific cleavage sites characterized by small, uncharged amino acids at defined positions relative to the scissile bond . This cleavage occurs between the signal peptide and the mature precursor protein, generating the pro-peptide form that undergoes subsequent processing steps [21].

The signal peptide cleavage process is essential for proper cellular localization and represents the first committed step in the antimicrobial peptide maturation pathway [21]. The timing and efficiency of signal peptide removal can influence subsequent processing events and may serve as a regulatory checkpoint controlling peptide production [19] [21]. Variations in signal peptide cleavage efficiency among different ranatuerin family members may contribute to differences in peptide abundance and activity levels .

Following signal peptide removal, the resulting pro-peptide undergoes quality control mechanisms within the endoplasmic reticulum that ensure proper protein folding and disulfide bond formation [18]. Molecular chaperones and protein disulfide isomerases facilitate the formation of correct tertiary structure, while misfolded proteins are targeted for degradation through endoplasmic reticulum-associated degradation pathways [18]. These quality control mechanisms ensure that only properly folded precursor proteins proceed through the secretory pathway for further processing [18].

Propeptide Convertase Processing

The conversion of Ranatuerin 2SKa pro-peptide to its mature form requires specific endoproteolytic cleavage by members of the propeptide convertase family [19]. These enzymes recognize the classical lysine-arginine processing site and cleave at the carboxyl-terminal side of the arginine residue, separating the amino-terminal pro-sequence from the mature antimicrobial peptide [20]. Propeptide convertases 1 and 2 are the primary enzymes responsible for this processing step and are abundantly expressed in secretory granules where ranatuerin maturation occurs [19] [20].

The efficiency of propeptide convertase cleavage depends on the specific amino acid sequence context surrounding the processing site [19]. Optimal cleavage requires specific residues in the positions flanking the lysine-arginine motif, and variations in these sequences can significantly affect processing rates [19]. The high conservation of the processing site sequence across ranatuerin family members reflects the critical importance of efficient cleavage for generating bioactive peptides .

The propeptide convertase processing step represents a critical control point in antimicrobial peptide production, as incomplete cleavage results in reduced or eliminated biological activity [19] [20]. The regulation of convertase expression and activity can therefore modulate the levels of mature antimicrobial peptide production in response to physiological demands [19]. Environmental stresses that increase antimicrobial peptide requirements may enhance convertase activity to maximize peptide maturation efficiency [11].

Disulfide Bond Formation and Structural Maturation

A critical post-translational modification in Ranatuerin 2SKa involves the formation of intramolecular disulfide bonds that create the characteristic Rana box structure at the carboxyl-terminus [22] [9]. This modification involves the oxidation of two cysteine residues to form a covalent bridge that creates a cyclic peptide domain essential for biological activity and structural stability [22] [9]. The disulfide bond formation occurs within the endoplasmic reticulum under the catalytic influence of protein disulfide isomerase and other oxidoreductases [18].

The Rana box structure formed by disulfide bond formation serves multiple functional roles including structural stabilization, enhanced protease resistance, and maintenance of alpha-helical conformation in membrane-mimetic environments [22] [23]. The six-membered ring created by the disulfide bridge is characteristic of ranatuerin-2 peptides and distinguishes them from other antimicrobial peptide families that contain seven-membered rings [24]. This structural feature contributes to the unique biological properties of ranatuerin peptides and their effectiveness against specific microbial targets [22].

The formation of correct disulfide bonds requires carefully controlled redox conditions within the secretory pathway [18]. The endoplasmic reticulum maintains an oxidizing environment that favors disulfide bond formation, while specific chaperones ensure that cysteines are properly paired to form functional structures [18]. Incorrect disulfide bond formation can result in misfolded peptides with reduced activity, emphasizing the importance of proper redox regulation during peptide maturation [18].

Additional Chemical Modifications

Ranatuerin 2SKa may undergo additional post-translational modifications that further enhance its stability and biological activity. Carboxyl-terminal amidation represents one such modification that occurs through the action of peptidylglycine alpha-amidating monooxygenase [9] [21]. This modification removes the carboxyl-terminal glycine residue and converts the adjacent residue to an amide, resulting in increased peptide stability and enhanced antimicrobial activity [9].

The amidation process requires the presence of a glycine residue at the carboxyl-terminus of the peptide precursor, which serves as the substrate for the amidating enzyme [21]. The reaction involves the oxidative cleavage of the peptide bond between the glycine and the preceding amino acid, followed by formation of the amide group [21]. This modification increases the net positive charge of the peptide by eliminating a negative carboxyl group, thereby enhancing electrostatic interactions with negatively charged bacterial membranes [9].

Other potential post-translational modifications include amino-terminal methionine removal by methionine aminopeptidases and various forms of proteolytic trimming that may occur during peptide maturation [21] [20]. The methionine removal process depends on the identity of the second amino acid in the sequence and follows well-established rules governing the specificity of methionine aminopeptidases [21]. These modifications contribute to the final structure and properties of the mature antimicrobial peptide [21].

Table 3: Post-translational Modification Types in Ranatuerin-2 Family

Modification TypeEnzyme/System InvolvedLocationFunctional Impact
Signal Peptide CleavageSignal peptidaseEndoplasmic reticulumRemoval of targeting sequence
Propeptide ProcessingPropeptide convertase 1/2Secretory granulesGeneration of mature peptide
Disulfide Bond FormationProtein disulfide isomeraseEndoplasmic reticulum/GolgiStructural stabilization (Rana box)
C-terminal AmidationPeptidylglycine α-amidating monooxygenaseSecretory pathwayEnhanced stability and activity
N-terminal Methionine RemovalMethionine aminopeptidaseCytoplasm/ERProper N-terminus formation
Proteolytic MaturationEndoproteasesSecretory granulesFinal bioactive form generation

Quality Control and Degradation Pathways

The post-translational maturation of Ranatuerin 2SKa is subject to extensive quality control mechanisms that ensure only properly processed peptides reach their final destination [18] [19]. Misfolded or incompletely processed peptides are recognized by cellular surveillance systems and targeted for degradation through various proteolytic pathways [18]. The endoplasmic reticulum-associated degradation system identifies improperly folded proteins and retrotranslocates them to the cytoplasm for proteasomal degradation [18].

The secretory pathway also contains proteolytic enzymes that can degrade aberrantly processed peptides or remove incorrectly folded proteins [19] [20]. These quality control mechanisms serve to maintain the fidelity of antimicrobial peptide production and prevent the accumulation of non-functional or potentially harmful protein aggregates [18]. The efficiency of these quality control systems may influence the overall yield of mature antimicrobial peptides and could represent targets for therapeutic intervention [18].

Sequence

GLLDAIKDTAQNLFANVLDKIKCKFTKC

Dates

Last modified: 07-21-2023

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